1-Amino-3-(methylamino)propan-2-ol

Description

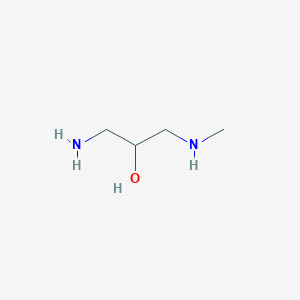

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(methylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O/c1-6-3-4(7)2-5/h4,6-7H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYMOBVXBBPTGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Amino 3 Methylamino Propan 2 Ol

Retrosynthetic Analysis and Strategic Disconnections for 1-Amino-3-(methylamino)propan-2-ol

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. amazonaws.com For this compound, the primary disconnections involve the C-N and C-O bonds around the central propan-2-ol core.

A key strategic disconnection is the cleavage of the C-N bonds, leading back to a 3-carbon electrophilic synthon and two amine nucleophiles: ammonia (B1221849) and methylamine (B109427). This suggests a synthetic route starting from a precursor containing a reactive group, such as an epoxide, that can be opened by the amines. Another approach involves disconnecting the C-O bond, which might lead to a 1,3-diaminopropane (B46017) derivative that can be hydroxylated.

Further analysis might involve functional group interconversion (FGI), where one functional group is transformed into another to facilitate a disconnection. For instance, the amino groups could be retrosynthetically derived from nitro groups, which can be introduced via various methods and subsequently reduced. googleapis.com

Classical and Modern Approaches for Racemic this compound Synthesis

The synthesis of the racemic mixture of this compound can be achieved through several established and contemporary methods.

Routes Involving Epoxide Ring-Opening Reactions

A prevalent and efficient method for the synthesis of β-amino alcohols is the ring-opening of epoxides with amines. researchgate.netgrowingscience.com This approach offers high regioselectivity, with the nucleophilic amine attacking the less sterically hindered carbon of the epoxide ring. organic-chemistry.org

For the synthesis of this compound, a common starting material is a glycidyl (B131873) derivative, such as epichlorohydrin (B41342) or a protected glycidol. The synthesis would proceed in a stepwise manner:

Reaction with Methylamine: The epoxide is first reacted with methylamine. The more nucleophilic amine attacks the terminal carbon of the epoxide, leading to the formation of 1-chloro-3-(methylamino)propan-2-ol. mdpi.com

Reaction with Ammonia: The resulting intermediate is then treated with ammonia to displace the chloride and form the desired this compound.

Various catalysts, including Lewis acids and ionic liquids, have been employed to facilitate the epoxide ring-opening under mild conditions. researchgate.net Solvent-free conditions have also been explored to develop more environmentally friendly protocols. growingscience.comorganic-chemistry.org

Synthesis from Propane-Based Precursors

Alternatively, the synthesis can commence from readily available propane-based precursors. For instance, 1,3-diaminopropan-2-ol can serve as a starting material. Selective N-methylation of one of the primary amino groups would yield the target compound. However, achieving high selectivity in this step can be challenging due to the similar reactivity of the two amino groups.

Another approach could involve starting from a propane (B168953) derivative with two different leaving groups at the 1 and 3 positions, allowing for sequential displacement with methylamine and ammonia.

Enantioselective and Stereocontrolled Synthesis of Chiral this compound

Since this compound contains a stereocenter, the synthesis of its enantiomerically pure forms is of significant importance, particularly for pharmaceutical applications.

Asymmetric Catalysis in Propan-2-ol Derivatives Synthesis

Asymmetric catalysis offers a powerful tool for the synthesis of chiral molecules, enabling the preferential formation of one enantiomer over the other. nih.gov In the context of propan-2-ol derivatives, several asymmetric strategies can be employed.

One prominent method is the asymmetric hydrogenation of prochiral ketones . acs.org A suitably functionalized ketone precursor to this compound can be reduced using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, to yield the desired chiral alcohol with high enantiomeric excess. acs.org

Another approach is the kinetic resolution of a racemic mixture of a suitable intermediate. This can be achieved using enzymes, such as lipases, which selectively acylate one enantiomer, allowing for the separation of the two. mdpi.com Dynamic kinetic resolution (DKR) combines this enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. mdpi.com

Furthermore, the asymmetric ring-opening of meso-epoxides with amines, catalyzed by chiral Lewis acids or organocatalysts, can provide direct access to enantiomerically enriched β-amino alcohols. organic-chemistry.org This method avoids the need for resolving a racemic mixture.

Recent advancements have also explored stereocontrolled C-H amination reactions, which can introduce a nitrogen-containing group at a specific position with high stereocontrol, offering a novel route to chiral amino alcohols. nih.gov

The development of these enantioselective methods is crucial for the efficient and sustainable production of chiral this compound and its derivatives for various applications.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliary-mediated synthesis is a robust and well-established method for controlling stereochemistry. In this approach, an achiral or racemic substrate is covalently bonded to a single-enantiomer chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a plausible strategy would involve an amino acid-derived auxiliary, such as one based on proline or phenylglycine. researchgate.net A hypothetical pathway could begin with a precursor like 1-chloro-3-(methylamino)propan-2-one. This ketone could be attached to a chiral auxiliary to form a chiral enamine or imine. The auxiliary would then sterically hinder one face of the molecule, directing a subsequent reduction of the ketone (e.g., using sodium borohydride) to predominantly form one of the two possible alcohol stereoisomers.

Chemoenzymatic and Biocatalytic Pathways for Stereoselective Production

To overcome the limitations of classical resolution and auxiliary-based methods, chemoenzymatic and biocatalytic routes have emerged as powerful alternatives for producing enantiopure compounds. These methods utilize enzymes, either isolated or in whole-cell systems, to catalyze key stereoselective transformations with high precision and under mild conditions.

Biocatalytic Reductive Amination: A promising biocatalytic approach is the use of amine dehydrogenases (AmDHs). frontiersin.orgwhiterose.ac.uk These enzymes can synthesize chiral amines by the reductive amination of a prochiral ketone, using ammonia as the amine source and a cofactor like NADH or NADPH. frontiersin.org For this compound, a hypothetical precursor such as 1-(methylamino)propan-2-one-3-al could be a substrate. More practically, a protected ketone precursor could undergo stereoselective reductive amination. Research on wild-type AmDHs has shown high conversion rates and excellent enantioselectivity for the synthesis of various short-chain chiral amino alcohols. frontiersin.orgwhiterose.ac.uk

Table 1: Potential Biocatalytic Enzymes for Stereoselective Synthesis This table presents potential enzymes and their performance in synthesizing structurally related chiral amino alcohols, suggesting their applicability for this compound.

| Enzyme Class | Specific Enzyme Example | Substrate Type | Potential Product | Reported e.e. (%) | Reference |

| Amine Dehydrogenase (AmDH) | MsmeAmDH | Hydroxylated Ketone | (S)-3-aminobutan-1-ol | 99.5% | frontiersin.orgwhiterose.ac.uk |

| Amine Dehydrogenase (AmDH) | CfusAmDH | Vicinal Amino Ketone | (3S)-3-aminobutan-2-ol | 98.8% | frontiersin.orgwhiterose.ac.uk |

| Carbonyl Reductase (KRED) | RtSCR9 (from Rhodosporidium toruloides) | Aminoketone | (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol | >98.5% | researchgate.net |

| Lipase (B570770) | Burkholderia plantarii Lipase | Racemic Chloro-alcohol | (S)-3-chloro-1-(thiophen-2-yl)propan-1-ol | 99.2% |

Enzymatic Reduction and Resolution: Another key strategy is the asymmetric reduction of a prochiral ketone precursor, such as a protected version of 1-amino-3-(methylamino)propan-2-one. Carbonyl reductases (KREDs), often sourced from microorganisms like Saccharomyces cerevisiae or engineered strains of E. coli, are highly effective for this transformation. researchgate.net For example, KREDs have been used at a large scale to produce chiral alcohol intermediates for pharmaceuticals with high substrate loading and excellent enantiomeric excess (e.e.). researchgate.net

Kinetic resolution is another established biocatalytic method. This involves the enantioselective transformation of a racemic mixture, where one enantiomer reacts much faster than the other. For instance, a racemic mixture of this compound could be subjected to a lipase-catalyzed acylation. The lipase, such as Candida antarctica lipase B (CALB), would selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the unreacted S-enantiomer in high enantiomeric purity. While effective, the maximum theoretical yield for this approach is 50%.

Sustainable and Green Chemistry Principles in the Synthesis of this compound

Modern process chemistry emphasizes the importance of sustainability, aiming to reduce environmental impact through greener synthetic routes. Key principles include the use of safer solvents, improving atom economy, and minimizing waste, often quantified by the E-Factor. uestc.edu.cn

Solvent-Free and Aqueous Reaction Conditions

The choice of solvent is a major contributor to the environmental footprint of a chemical process. Shifting away from volatile organic compounds (VOCs) towards water or solvent-free conditions is a primary goal of green chemistry.

A potential green synthesis of this compound could be adapted from known syntheses of similar amino alcohols. One route involves the reaction of a glycidyl amine (like N-methyl-glycidylamine) with aqueous ammonium (B1175870) hydroxide. chemicalbook.com This method uses water as the solvent, which is non-toxic, non-flammable, and inexpensive. Similarly, catalytic hydrogenation steps, which are often used to reduce ketone precursors or remove protecting groups, can sometimes be performed in water using specific catalysts like Raney nickel, further enhancing the green profile of the synthesis. google.com

Solvent-free reactions represent an even greener alternative. Research has shown that reactions like the selective protection of amino alcohols can proceed efficiently at room temperature without any solvent, often with the aid of a recyclable catalyst. uestc.edu.cn Applying this concept, a key step in the synthesis of this compound could be designed to run under solvent-free conditions, significantly reducing waste and simplifying product purification.

Atom Economy and E-Factor Considerations in Process Design

Atom Economy is a theoretical measure of how many atoms from the starting materials are incorporated into the final desired product. Addition reactions, for example, have a 100% atom economy. In contrast, substitution or elimination reactions generate byproducts, lowering the atom economy.

E-Factor (Environmental Factor) is a practical metric that quantifies the amount of waste produced per unit of product (E-Factor = total mass of waste / mass of product). A lower E-Factor signifies a greener, more efficient process.

When designing a synthesis for this compound, these metrics are crucial for comparing different routes.

Route A (Chiral Auxiliary): This route would likely have a poor atom economy and a high E-Factor. The mass of the stoichiometric chiral auxiliary is incorporated into an intermediate but removed in a later step, becoming waste. The protection and deprotection of amine functionalities also add steps and generate waste.

Route B (Epoxide Ring-Opening): A synthesis starting from epichlorohydrin, followed by sequential reactions with methylamine and ammonia, would consist mainly of addition and substitution reactions. This route could have a relatively high atom economy and a moderate E-Factor, with the main waste being inorganic salts.

Route C (Biocatalytic Reduction): A route using a biocatalytic or chemo-catalytic asymmetric reduction of a ketone precursor is highly advantageous. Catalytic processes, by definition, use sub-stoichiometric amounts of the catalyst, leading to significantly less waste. This approach would have a much lower E-Factor compared to the chiral auxiliary method. If the catalyst is recyclable, the process becomes even more sustainable. uestc.edu.cn

Table 2: Conceptual Comparison of Synthetic Routes by Green Chemistry Metrics

| Synthetic Strategy | Key Transformation | Probable Atom Economy | Probable E-Factor | Key Advantages | Key Disadvantages |

| Chiral Auxiliary | Auxiliary-directed ketone reduction | Low | High | High stereoselectivity, well-established | Stoichiometric waste, additional protection/deprotection steps |

| Epoxide Opening | Sequential nucleophilic addition | High | Low-Moderate | High atom economy, uses simple reagents | May produce regioisomer byproducts, requires purification |

| Biocatalytic Reduction | Enzymatic asymmetric ketone reduction | Moderate-High | Low | Excellent stereoselectivity, mild conditions, green | Requires specific enzyme/biocatalyst development |

By prioritizing catalytic and biocatalytic methods and employing green solvents like water, the synthesis of this compound can be designed to be not only efficient and stereoselective but also environmentally responsible.

Chemical Reactivity and Mechanistic Studies of 1 Amino 3 Methylamino Propan 2 Ol

Reactions Involving Primary and Secondary Amine Functionalities

The nitrogen atoms in 1-amino-3-(methylamino)propan-2-ol, being nucleophilic, are the primary sites for a variety of chemical reactions, including alkylation, acylation, condensation, and cyclization. The differential reactivity of the primary and secondary amines can be exploited to achieve selective functionalization.

N-Alkylation and Acylation Reactions

The primary and secondary amino groups of this compound readily undergo N-alkylation and N-acylation. The control of selectivity between the two amine groups, as well as between N- and O-functionalization, is a key consideration in these transformations.

N-Alkylation: The direct alkylation of amino alcohols can often lead to a mixture of products due to the similar reactivity of the resulting primary and secondary amines, as well as the potential for over-alkylation to form tertiary amines and quaternary ammonium (B1175870) salts. researchgate.net However, selective mono-N-alkylation of 1,3-amino alcohols can be achieved through chelation strategies. For instance, the use of 9-borabicyclononane (B1260311) (9-BBN) can form a stable chelate with the amino alcohol, allowing for the selective alkylation of one amino group. nih.gov This method has been successfully applied to various 1,3-amino alcohols, offering high yields of the mono-alkylated products. nih.govresearchgate.net Another approach involves the direct N-alkylation of unprotected amino acids with alcohols, which can be a greener alternative to traditional methods using alkyl halides. googleapis.com

N-Acylation: Acylation of this compound with reagents such as acyl chlorides or anhydrides can proceed at both the nitrogen and oxygen atoms. To achieve selective N-acylation, protection of the hydroxyl group may be necessary. Conversely, chemoselective O-acylation of hydroxyamino acids can be achieved under acidic conditions, where the amino groups are protonated and thus less nucleophilic. google.com This principle can be applied to favor O-acylation over N-acylation in this compound.

The following table summarizes representative conditions for N-alkylation and N-acylation of similar amino alcohols, which can be extrapolated to this compound.

| Reaction | Reagent(s) | Conditions | Product Type | Reference |

| Mono-N-alkylation | 1. 9-BBN; 2. Base; 3. Alkyl halide | Chelation-controlled | Mono-N-alkylated amino alcohol | nih.gov |

| N-Alkylation | Alcohol, Catalyst | Green, direct alkylation | N-alkylated amino acid | googleapis.com |

| N-Acylation | Acyl chloride, Base | Standard acylation | N-acylated amino alcohol | researchgate.net |

| O-Acylation | Acyl chloride, CF3COOH | Chemoselective O-acylation | O-acylated amino alcohol | google.com |

Condensation and Imine Formation

The primary amine functionality of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These reactions are typically reversible and are often driven to completion by the removal of water. The resulting imines are valuable intermediates that can be further reduced to form more complex amines or used in cyclization reactions.

For example, the condensation of related 1,3-diamino-2-propanol (B154962) with formaldehyde (B43269) is a known process. google.com This type of reaction can be extended to this compound, where the primary amine would be expected to be more reactive towards condensation than the secondary amine under neutral or slightly acidic conditions.

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. Intramolecular or intermolecular reactions can lead to the formation of rings containing nitrogen and oxygen atoms.

1,3-Oxazine Formation: 1,3-Amino alcohols are known to undergo cyclization with aldehydes or their equivalents to form 1,3-oxazine derivatives. researchgate.netacademie-sciences.frijrpr.comderpharmachemica.com For instance, the reaction of 1,3-amino alcohols with aryl isothiocyanates followed by base-catalyzed ring closure yields 2-imino-1,3-oxazines. researchgate.net This strategy could be applied to this compound to generate substituted 1,3-oxazines.

Piperazine (B1678402) Synthesis: The 1,3-diamine moiety in this compound can be utilized for the synthesis of piperazine derivatives. Although direct synthesis from this specific precursor is not widely documented, related 3-N-piperazinyl-propan-1-ol has been synthesized, indicating the feasibility of incorporating the propanol (B110389) backbone into a piperazine ring. nih.gov

Reactions with Phosgene (B1210022): The reaction of amino alcohols with phosgene or its equivalents can lead to the formation of cyclic carbamates (oxazolidinones). researchgate.net In the case of 1,3-diamino-2-propanols, the reaction can be complex, potentially leading to various cyclic and polymeric products. The specific outcome would depend on the reaction conditions and the relative reactivity of the amine and hydroxyl groups.

Transformations at the Hydroxyl Group

The secondary hydroxyl group in this compound can undergo typical alcohol reactions, such as esterification, etherification, and oxidation. These transformations allow for further functionalization of the molecule.

Esterification and Etherification Protocols

Esterification: The hydroxyl group can be esterified using carboxylic acids or their derivatives. To avoid competing N-acylation, protection of the amino groups is often required. Alternatively, as mentioned earlier, chemoselective O-acylation can be achieved under acidic conditions. google.com A general method for the esterification of amino acids involves the use of trimethylchlorosilane in methanol (B129727), which could be adapted for the esterification of the hydroxyl group in this compound, provided the amino groups are suitably protected. frontiersin.org

Etherification: Etherification of the hydroxyl group can be accomplished by reaction with alkyl halides under basic conditions (Williamson ether synthesis). Again, protection of the more nucleophilic amino groups is crucial to prevent N-alkylation. The synthesis of related compounds like 1-(methylamino)-3-phenoxy-2-propanol demonstrates the feasibility of forming an ether linkage at the 2-position of a propanolamine (B44665) backbone. sigmaaldrich.comnih.gov

Oxidation Reactions and Derived Products

The oxidation of the secondary alcohol in this compound can yield a ketone, specifically 1-amino-3-(methylamino)propan-2-one. The choice of oxidizing agent is critical to avoid cleavage of the C-C bonds or oxidation of the amino groups.

Studies on the oxidation of similar amino alcohols, such as 2-amino-2-methyl-1-propanol, have shown that the reaction can proceed via different pathways depending on the oxidant and conditions. ijrpr.com For example, oxidation with TEMPO/NaOCl is a mild method for the selective oxidation of primary alcohols in the presence of other functional groups, but can also oxidize secondary alcohols to ketones. sigmaaldrich.com A Swern oxidation, using dimethyl sulfoxide (B87167) and oxalyl chloride, is another common method for oxidizing alcohols to ketones under mild conditions and has been used for N-Boc protected 1,3-diamino-3-substituted-2-propanols. google.com

The expected product from the oxidation of the hydroxyl group is 1-amino-3-(methylamino)propan-2-one. This aminoketone is a versatile intermediate for further synthetic transformations.

The following table outlines potential oxidation methods and their expected products.

| Oxidation Method | Oxidizing Agent(s) | Expected Product | Reference |

| Swern Oxidation | DMSO, Oxalyl chloride, Triethylamine (B128534) | 1-Amino-3-(methylamino)propan-2-one | google.com |

| TEMPO-mediated Oxidation | TEMPO, NaOCl | 1-Amino-3-(methylamino)propan-2-one | sigmaaldrich.com |

| Photo-oxidation | OH radicals (atmospheric) | Fragmentation and functionalized products | ijrpr.com |

Collective Reactivity Involving Multiple Functional Groups

The presence of three nucleophilic/coordinating groups (–NH₂, –NHCH₃, –OH) on a flexible three-carbon backbone allows this compound to engage in complex reactions where multiple functional groups participate collectively.

Intramolecular Cyclizations and Rearrangements

The 1,3-disposition of the amino groups in this compound makes it an ideal precursor for the formation of six-membered heterocyclic rings through intramolecular cyclization. The most probable cyclization product is a substituted piperazine, specifically a derivative of piperazin-2-ol.

Research on the cyclization of analogous α,ω-amino-alcohols demonstrates that these transformations can be efficiently catalyzed by transition metal complexes, particularly those based on ruthenium. rsc.orgrsc.org These reactions typically proceed through a "hydrogen shuttling" or "borrowing hydrogen" mechanism, where the alcohol is transiently oxidized to an aldehyde in situ by the catalyst. This intermediate then undergoes intramolecular condensation with the amine, followed by reduction of the resulting imine/enamine by the catalyst, which returns the borrowed hydrogen. This process avoids the need for pre-activation of the hydroxyl group. rsc.orgrsc.org

The reaction pathway can often be directed towards different products by modifying the reaction conditions. For instance, in ruthenium-catalyzed cyclizations of amino alcohols, the addition of water can selectively promote the formation of the cyclic amine, while the presence of a hydrogen acceptor (like a ketone) can favor the formation of the corresponding cyclic amide (lactam). rsc.orgresearchgate.net For N-substituted amino alcohols like this compound, the formation of the cyclic amine is generally the exclusive outcome. rsc.org

Another established method for the cyclization of amino alcohols involves treatment with thionyl chloride (SOCl₂). This reaction proceeds by converting the alcohol to a chloro-derivative, which then undergoes intramolecular nucleophilic substitution by the amine to form the cyclic product. organic-chemistry.org

Table 1: Representative Catalytic Systems for Intramolecular Cyclization of Amino Alcohols This table presents data for analogous amino alcohol cyclizations, illustrating typical conditions and outcomes relevant to this compound.

| Substrate Example | Catalyst System | Solvent | Additive | Major Product | Reference |

|---|---|---|---|---|---|

| 5-Amino-1-pentanol | Ru₃(CO)₁₂ / CataCXium® PCy | Cyclohexane | Water | Piperidine (Cyclic Amine) | rsc.org |

| 5-Amino-1-pentanol | Ru₃(CO)₁₂ / CataCXium® PCy | Cyclohexane | Propiophenone | Piperidone (Lactam) | rsc.org |

| 6-Amino-1-hexanol | RuH₂(PPh₃)₄ | Dioxane | None | Hexamethyleneimine (Cyclic Amine) | rsc.org |

| 2-(3-Propanol)aniline | Ir-complex | Toluene | None | Tetrahydroquinoline | rsc.org |

Complexation and Chelation Behavior

With two nitrogen atoms and one oxygen atom, this compound is an effective chelating agent, capable of binding to a single metal center as a tridentate N,N,O-donor ligand. The formation of two stable five- and/or six-membered chelate rings upon coordination makes it a strong binder for a variety of transition metal ions.

Studies on the parent compound, 1,3-diamino-2-propanol, provide direct insight into this behavior. It readily forms stable complexes with numerous divalent metal ions. acs.orgsigmaaldrich.com The stability of these complexes generally follows the Irving-Williams series (Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), which is typical for high-spin first-row transition metal complexes. acs.org The N-methyl group in this compound is expected to slightly increase the basicity of the secondary nitrogen atom while introducing minimal steric hindrance, likely leading to complexes with comparable or slightly different stability constants.

The 1,3-diamino-2-propanol framework is a versatile scaffold for constructing more complex polydentate ligands. For example, Schiff base condensation of 1,3-diamino-2-propanol with substituted aldehydes yields tetradentate ligands that form stable mononuclear and dinuclear complexes with metals like cobalt(II). researchgate.net Similarly, N-alkylation of the amino groups with coordinating arms, such as in 1,3-diamino-2-propanol-N,N,N',N'-tetraacetate (dpot), produces powerful chelators for ions like vanadium(III). acs.org This demonstrates the inherent robustness and favorable geometry of the propan-2-ol backbone in coordination chemistry.

Table 2: Logarithms of the Stepwise Formation Constants (K) for Metal Complexes with 1,3-Diamino-2-propanol Data for the parent compound of this compound at 25 °C and an ionic strength of 0.5 M (KNO₃).

| Metal Ion | log K₁ (ML) | log K₂ (ML₂) | Reference |

|---|---|---|---|

| Cu²⁺ | 9.35 | 7.60 | acs.org |

| Ni²⁺ | 6.95 | 5.25 | acs.org |

| Co²⁺ | 5.48 | 4.10 | acs.org |

| Zn²⁺ | 5.53 | 4.87 | acs.org |

| Cd²⁺ | 5.37 | 4.15 | acs.org |

M represents the metal ion and L represents the ligand, 1,3-diamino-2-propanol.

Elucidation of Reaction Mechanisms and Kinetics

While specific kinetic and mechanistic data for this compound are scarce, the principles governing its reactivity can be understood from studies on analogous molecules. Modern mechanistic investigations heavily rely on a combination of experimental kinetics and computational chemistry to map reaction pathways.

Transition State Analysis and Energy Profiles

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms at a molecular level. These calculations allow for the localization of stationary points on the potential energy surface, including reactants, products, intermediates, and, crucially, transition states. ucsb.edu

For reactions involving amino alcohols, transition state analysis can reveal key details. For example, in the chromium-catalyzed addition of N-sulfonyl benzylamines to aldehydes to form β-amino alcohols, DFT calculations identified the crucial C-C bond-forming transition state, helping to explain the observed regio- and stereoselectivity. acs.org Similarly, in the reaction of β-amino alcohols with thionyl chloride, computational studies mapped the pathway involving the formation of a 1,2,3-oxathiazolidine-2-oxide transition state, clarifying the mechanism. scholaris.ca For a molecule like this compound, DFT calculations could be used to model the transition states for intramolecular cyclization, predicting the activation energy barriers and comparing the feasibility of different cyclization pathways (e.g., N¹ vs. N³ attack on a derivatized hydroxyl group).

Influence of Solvent and Catalyst on Reaction Pathways

The course and rate of reactions involving this compound are highly sensitive to the choice of solvent and catalyst.

Catalyst Influence: As noted in section 3.3.1, catalysts are pivotal in directing the intramolecular cyclization of amino alcohols. Ruthenium-based catalysts can be tuned to selectively produce either cyclic amines or lactams. rsc.org The choice of catalyst is also critical in asymmetric reactions. For instance, chiral iridium(I) complexes have been used for the kinetic resolution of racemic secondary alcohols, a reaction type applicable to the chiral center of this compound. nih.gov In the synthesis of chiral β-amino alcohols via C-H amination, a multi-catalytic system involving iridium and copper catalysts was essential, with catalyst counter-ions (BArF₄⁻ vs PF₆⁻) significantly impacting both yield and enantioselectivity. nih.gov

Solvent Influence: The solvent plays a critical role by solvating reactants, intermediates, and transition states, which can profoundly affect reaction rates and equilibria. In complexation reactions, the solvent can coordinate with metal ions, competing with the chelating ligand. The stability of Schiff base complexes, for example, was found to be highest in acetonitrile (B52724), followed by ethanol, demonstrating the significant influence of the solvent's coordinating ability and polarity. researchgate.net In the optical resolution of a related amino alcohol, 3-(methylamino)-1-(2-thienyl)propan-1-ol, the choice of solvent (e.g., 2-propanol, ethanol, toluene) was critical for the selective crystallization of the desired diastereomeric salt. google.com Similarly, the solvolysis mechanism of acyl chlorides can be influenced by the solvent's ionizing power and nucleophilicity, shifting between SN2 and addition-elimination pathways. nih.gov For reactions involving this compound, the solvent would likewise be a key parameter to control reaction outcomes, from cyclizations to complex formation.

Coordination Chemistry and Catalytic Applications of 1 Amino 3 Methylamino Propan 2 Ol Derivatives

1-Amino-3-(methylamino)propan-2-ol as a Multidentate Ligand in Metal Complexes

The presence of nitrogen and oxygen donor atoms allows this compound to act as a multidentate ligand, capable of coordinating with a single metal center or bridging multiple metal ions. This chelation can lead to the formation of stable, well-defined metal complexes with diverse structural and electronic properties. The bifunctional nature of the ligand, arising from its amine and hydroxyl groups, is key to its role in coordination chemistry.

The synthesis of metal complexes with amino alcohol ligands like this compound derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting metal-ligand adducts can be characterized by various techniques to elucidate their structure.

For instance, studies on similar amino alcohols, such as 3-amino-1-propanol and N-methylaminoethanol, with zinc(II) have demonstrated the formation of distinct coordination complexes. rsc.orgsci-hub.se In these cases, the amino alcohol can coordinate in a monodentate fashion through the amino nitrogen or in a bidentate chelating manner involving both the amino and hydroxyl groups. rsc.org The specific coordination mode is influenced by reaction conditions such as temperature and the solvent used. rsc.orgsci-hub.se

X-ray crystallography is a powerful tool for the definitive structural characterization of these complexes. For example, the crystal structure of 1-Methyl-amino-3-(2,4,6-trimethyl-phenyl)propan-2-ol revealed an extended zigzag conformation of the methyl-amino-propyl chain and a trigonal coordination at the nitrogen atom. nih.gov In the solid state, intermolecular hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom of an adjacent molecule can lead to the formation of helical chains. nih.gov Similarly, the crystal structure of 3-Methylamino-3-phenylpropan-1-ol shows that classical O—H⋯N and N—H⋯O hydrogen bonds connect the molecules into centrosymmetric dimers and tetrameric units, forming a three-dimensional network. researchgate.net

The synthesis of these complexes can sometimes be accompanied by unforeseen side reactions. For example, in the reaction of zinc(II) quinaldinate with 3-amino-1-propanol and N-methylaminoethanol at elevated temperatures, decomposition of the amino alcohol to ammonia (B1221849) was observed. rsc.orgsci-hub.se However, carrying out the reactions at room temperature can yield the desired amino alcohol complexes in good yield. rsc.orgsci-hub.se

| Metal Ion | Ligand Derivative | Coordination Mode | Key Structural Feature |

| Zinc(II) | 3-Amino-1-propanol | Monodentate (via N) | Formation of solvates rsc.orgsci-hub.se |

| Zinc(II) | N-Methylaminoethanol | Bidentate (N, O) | Chelating five-membered ring rsc.orgsci-hub.se |

| - | 1-Methyl-amino-3-(2,4,6-trimethyl-phenyl)propan-2-ol | - | Helical chain via H-bonding nih.gov |

| - | 3-Methylamino-3-phenylpropan-1-ol | - | Centrosymmetric dimers and tetramers researchgate.net |

The electronic and spectroscopic properties of coordination compounds derived from this compound and its analogs provide valuable insights into the nature of the metal-ligand bonding and the geometry of the complexes. Techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and electronic (UV-Vis) spectroscopy are commonly employed for this purpose.

IR spectroscopy is particularly useful for identifying the coordination of the amino and hydroxyl groups to the metal center. Shifts in the vibrational frequencies of the N-H and O-H stretching bands upon complexation can indicate their involvement in bonding. For instance, the conversion of a zinc(II) complex with 3-amino-1-propanol between different solvates was monitored by IR spectroscopy, highlighting changes in the coordination environment. rsc.org

NMR spectroscopy provides detailed information about the structure of the complexes in solution. The chemical shifts of the protons and carbons in the ligand are sensitive to the coordination environment and can be used to determine the binding mode of the ligand.

Electronic spectroscopy probes the d-d electronic transitions of the metal ion and the charge-transfer transitions between the metal and the ligand. For example, a cobalt(II) mixed-ligand complex showed absorption bands at 460 nm and 620 nm, which are characteristic of an octahedral geometry. scirp.org Ligand-based π → π* transitions are also observed in the UV region of the spectrum. scirp.org

The magnetic properties of these complexes can also be informative. While some complexes exhibit magnetic moments consistent with their expected spin state, others may show lower values due to antiferromagnetic interactions between neighboring metal ions, which can suggest a polymeric structure. scirp.org

The stability and reactivity of metal complexes containing this compound ligands are crucial for their potential applications, particularly in catalysis. The stability of these complexes is influenced by factors such as the nature of the metal ion, the coordination environment, and the reaction conditions.

Studies on related amino alcohol systems have provided insights into their stability. For example, the chemical stability of a blend of 3-amino-1-propanol and another amine was investigated for CO2 capture applications. nih.gov The blend showed different stability profiles depending on the presence of oxygen and other additives, indicating the sensitivity of the amino alcohol structure to oxidative and thermal degradation. nih.gov In some cases, degradation can lead to the formation of other compounds, such as 3-(methylamino)-1-propanol as a degradation product of 3-amino-1-propanol. nih.gov

The reactivity of these complexes is often centered around the coordinated ligand or the metal center itself. The presence of both amino and hydroxyl groups in the ligand offers multiple sites for further functionalization or reaction. The metal center, in turn, can act as a Lewis acid to activate substrates for catalysis.

Applications in Homogeneous Catalysis

Chiral derivatives of this compound are particularly valuable as ligands in homogeneous catalysis, where they can induce asymmetry in chemical transformations. The ability to synthesize enantiomerically pure products is of paramount importance in the pharmaceutical and fine chemical industries.

The chiral backbone of this compound derivatives can be exploited to create a chiral environment around a metal center. When a substrate binds to such a complex, the chiral ligand directs the reaction to proceed in a stereoselective manner, favoring the formation of one enantiomer over the other.

A key application of these chiral ligands is in the asymmetric hydrogenation of prochiral ketones and imines. For instance, transition metal complexes of chiral bidentate phosphine (B1218219) ligands derived from amino alcohols have been used as catalysts for the asymmetric hydrogenation of β-amino ketones. researchgate.net The resulting chiral amino alcohols are important intermediates in the synthesis of pharmaceuticals.

Enantioselective hydrogenation is a powerful method for the synthesis of chiral alcohols and amines. Chiral complexes of this compound and its analogs have been successfully employed in these reactions.

For example, the asymmetric hydrogenation of β-ketoamines can be used to prepare optically active amino alcohols. researchgate.net A notable application is in the synthesis of a key intermediate for duloxetine, (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol. researchgate.net This synthesis can be achieved with high enantiomeric excess (ee) using various catalytic systems, including chemoenzymatic methods. researchgate.net In one approach, a carbonyl reductase was used to reduce the corresponding ketone, achieving an enantiomeric excess of over 99.0%. researchgate.net

Another strategy involves the use of transition metal catalysts with chiral ligands. For instance, palladium-catalyzed asymmetric hydrogenation of α-acyloxy-1-arylethanones has been reported. researchgate.net The choice of catalyst, ligand, and reaction conditions is critical to achieving high enantioselectivity.

| Substrate | Product | Catalyst/Method | Enantiomeric Excess (ee) |

| 3-N-methylamino-1-(2-thienyl)-1-propanone | (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol | Immobilized Saccharomyces cerevisiae | >99.0% researchgate.net |

| α-Acyloxy-1-arylethanones | Chiral alcohols | Palladium-catalyzed asymmetric hydrogenation | - |

| β-Amino ketones | Chiral amino alcohols | Transition metal complexes of chiral bidentate phosphines | - |

Research on this compound in Specific Catalytic Applications Remains Undocumented in Publicly Available Literature

The investigation sought to elaborate on the following specific areas:

Computational and Theoretical Investigations of 1 Amino 3 Methylamino Propan 2 Ol

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are instrumental in determining the three-dimensional structure and intrinsic properties of 1-Amino-3-(methylamino)propan-2-ol. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic and geometric nature.

The flexibility of the propanol (B110389) backbone in this compound allows it to exist in various spatial arrangements, or conformations. Conformational analysis through computational methods seeks to identify the most stable of these structures, known as energy minima.

Studies on similar amino alcohols, such as 3-amino-1-propanol, reveal that intramolecular hydrogen bonding plays a crucial role in determining the most stable conformers. nih.govresearchgate.net For this compound, it is probable that hydrogen bonds form between the hydroxyl group (-OH) and one of the nitrogen atoms of the amino groups (-NH2 or -NHCH3). These interactions significantly stabilize the molecule. nih.gov Different rotational isomers (rotamers) around the C-C, C-O, and C-N bonds would be systematically calculated to locate all possible low-energy structures. The relative energies of these conformers are determined to identify the global minimum, which represents the most populated conformation in the gas phase. For related molecules like 3-amino-1-propanol, the conformers with an intramolecular O-H···N hydrogen bond have been found to be the most stable in the gas phase and in isolated matrix conditions. nih.govresearchgate.net

The electronic structure of a molecule governs its reactivity. Key to understanding this is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org

HOMO: This orbital is the highest energy orbital containing electrons. Its energy level is related to the molecule's ability to donate an electron (its oxidation potential). ossila.com For this compound, the HOMO is likely localized on the non-bonding electrons of the nitrogen and oxygen atoms, as these are the most electron-rich centers.

LUMO: This is the lowest energy orbital that is empty of electrons. Its energy level indicates the molecule's ability to accept an electron (its reduction potential). ossila.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and electronic excitability. wikipedia.org A large gap suggests high stability, while a smaller gap indicates the molecule is more easily excitable and potentially more reactive. wikipedia.org

Computational methods can calculate the energies of these orbitals and visualize their spatial distribution. researchgate.netresearchgate.net Furthermore, these calculations provide a map of the electrostatic potential and partial atomic charges, identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The nitrogen atoms of the amino groups and the oxygen of the hydroxyl group are expected to be the most electronegative sites, carrying partial negative charges.

Table 5.1: Predicted Electronic Properties of Related Amino Alcohols This table presents typical data obtained from DFT calculations for similar molecules, illustrating the type of information generated. Actual values for this compound would require specific calculations.

| Property | Typical Calculated Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. ossila.com |

| LUMO Energy | ~ +1.5 eV | Indicates electron-accepting capability. ossila.com |

| HOMO-LUMO Gap | ~ 8.0 eV | Relates to chemical stability and reactivity. wikipedia.org |

| Dipole Moment | ~ 2.5 Debye | Measures the overall polarity of the molecule. |

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound. researchgate.net By calculating the vibrational modes of the molecule in its optimized geometry, a theoretical spectrum is generated. Specific frequencies can be assigned to the stretching and bending of particular bonds, such as O-H, N-H, C-N, and C-O. This is particularly useful for identifying the presence of intramolecular hydrogen bonds, which cause a characteristic shift in the O-H stretching frequency. nih.govresearchgate.net

NMR Chemical Shifts: The magnetic shielding of atomic nuclei can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These predicted shifts, when compared to experimental data, are invaluable for confirming the molecular structure and assigning specific signals to each proton and carbon atom in the molecule. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov

Computational Elucidation of Reaction Mechanisms

Beyond static properties, computational chemistry can map out the energetic landscape of chemical reactions involving this compound. This is crucial for understanding how the compound is formed and how it might react with other substances, for example, in its role as an intermediate in the synthesis of pharmaceuticals. google.com

For any chemical reaction, reactants must pass through a high-energy state known as the transition state (TS) to become products. Computational methods can locate the precise geometry of this transition state. By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) is determined. This value is a key indicator of the reaction rate; a higher activation energy corresponds to a slower reaction. For reactions involving this compound, such as its formation or its reaction with CO2, identifying the transition states for each step is fundamental to understanding the reaction kinetics. mdpi.comresearchgate.net

A complete reaction mechanism often involves multiple steps and the formation of short-lived intermediates. Computational modeling can map the entire reaction pathway, connecting reactants, intermediates, transition states, and products along the intrinsic reaction coordinate (IRC). This provides a detailed, step-by-step "movie" of the chemical transformation. For instance, in the synthesis of more complex molecules from this compound, this mapping can reveal the sequence of bond-forming and bond-breaking events and identify any transient intermediates that might not be observable experimentally.

Molecular Dynamics Simulations and Intermolecular Interactions

Conformational Dynamics in Solution-Phase Systems

Currently, there is a lack of published research detailing the conformational dynamics of this compound in solution-phase systems through molecular dynamics simulations. While the flexible backbone of the molecule, containing rotatable carbon-carbon and carbon-nitrogen bonds, suggests a range of possible conformations in solution, specific studies quantifying these dynamics, determining dominant conformers, and analyzing the influence of different solvents have not been identified.

Non-Covalent Interactions and Aggregation Behavior

Detailed computational studies on the non-covalent interactions and aggregation behavior of this compound, excluding biological activity, are not present in the current body of scientific literature. The molecule possesses functional groups capable of hydrogen bonding (hydroxyl and amino groups) and dipole-dipole interactions, which would be expected to govern its aggregation. However, without specific molecular modeling or simulation data, a quantitative description of these interactions and the resulting aggregation patterns remains undetermined.

Rational Design of Derivatives and Analogues through Computational Modeling

There is no available research focused on the rational design of derivatives and analogues of this compound using computational modeling techniques. Such studies would typically involve computational screening of modified structures to predict their properties, but this has not been documented for the target compound.

Due to the absence of specific computational and theoretical research on this compound in the available scientific literature, data tables and detailed research findings for the outlined sections cannot be provided.

Advanced Analytical Methodologies for the Research of 1 Amino 3 Methylamino Propan 2 Ol

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 1-Amino-3-(methylamino)propan-2-ol, providing an exceptionally accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the unambiguous determination of the compound's elemental composition, distinguishing it from other molecules with the same nominal mass. The molecular formula for this compound is C4H12N2O. uni.lu HRMS can verify this composition by matching the experimentally measured exact mass to the theoretically calculated mass.

Beyond molecular weight determination, HRMS is critical for impurity profiling. In synthetic processes, even trace amounts of structural analogs or stereoisomers can be present. For instance, in the synthesis of related pharmaceutical intermediates, enantiomers are often monitored as critical impurities to ensure product safety and efficacy. Techniques such as liquid chromatography coupled with HRMS (LC-HRMS) allow for the separation and sensitive detection of such impurities, providing crucial information for process optimization and quality control. Predicted collision cross section (CCS) values, which relate to the ion's shape in the gas phase, can further aid in identification when coupled with ion mobility-mass spectrometry. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (Mass-to-Charge Ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 105.10224 | 122.2 |

| [M+Na]⁺ | 127.08418 | 127.8 |

| [M-H]⁻ | 103.08768 | 120.7 |

| [M+K]⁺ | 143.05812 | 127.6 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the confirmation of the compound's carbon-nitrogen-oxygen backbone.

A key feature of this compound is its chirality, centered at the C2 carbon bearing the hydroxyl group. While standard NMR cannot distinguish between enantiomers, it is indispensable for stereochemical assignment when using chiral auxiliaries. The use of chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), or chiral solvating agents (CSAs) allows for the differentiation of enantiomers by creating diastereomeric species that exhibit distinct chemical shifts in the NMR spectrum. mdpi.comusm.edu This approach is a well-established method for determining the absolute configuration of chiral amines and alcohols. usm.edursc.org

Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC)

To unequivocally assign all signals and confirm the connectivity of the molecule, multi-dimensional NMR experiments are employed. These techniques are standard for the structural characterization of novel or complex organic molecules. bmrb.ioresearchgate.net

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the protons on C1, C2, and C3, confirming the propanol (B110389) backbone.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a definitive link between the ¹H and ¹³C spectra.

Table 2: Expected 2D NMR Correlations for this compound

| Technique | Expected Key Correlations | Information Gained |

|---|---|---|

| COSY | H1↔H2, H2↔H3 | Confirms the -CH₂(1)-CH(2)-CH₂(3)- connectivity. |

| HSQC | H1↔C1, H2↔C2, H3↔C3, H(N-CH₃)↔C(N-CH₃) | Assigns protons to their directly bonded carbons. |

| HMBC | H(N-CH₃)↔C3, H1↔C2, H3↔C2 | Confirms the position of the methylamino and primary amino groups. |

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) is a specialized technique used to study molecular processes that occur on the NMR timescale, such as bond rotations and conformational changes. For this compound, DNMR could be used to investigate the rotational barriers around the C1-C2 and C2-C3 bonds. The presence of multiple hydrogen bond donors (-OH, -NH₂, -NH) and acceptors (N, O) suggests the possibility of intramolecular hydrogen bonding, which would restrict conformational freedom. By acquiring NMR spectra at various temperatures, one could observe changes in signal shape (e.g., broadening or sharpening) that correspond to the molecule transitioning between different stable conformers, allowing for the thermodynamic parameters of these dynamic processes to be calculated.

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Metal Complexes

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and stereochemistry. While a crystal structure of the parent this compound is not widely reported, the technique has been successfully applied to its derivatives and to metal complexes of similar amino alcohols. nih.govrsc.org Studying such derivatives provides invaluable insight into the likely conformation and intermolecular interactions of the parent compound. For instance, analysis of metal complexes can reveal the preferred coordination modes of the amino and hydroxyl functional groups. rsc.org

Crystal Structure Analysis and Hydrogen Bonding Networks

Detailed analysis of the crystal structures of derivatives offers a clear picture of their solid-state arrangement. In a study of 1-Methyl-amino-3-(2,4,6-trimethyl-phenyl)propan-2-ol, a derivative of the core structure, the methyl-amino-propyl chain was found to adopt an extended zigzag conformation. nih.gov Crucially, the analysis revealed a specific intermolecular hydrogen bonding network where the secondary nitrogen atom acts as a hydrogen-bond acceptor for the hydroxyl group of an adjacent molecule. nih.gov This interaction generates a helical chain of molecules extending through the crystal lattice, demonstrating the fundamental role of hydrogen bonding in dictating the supramolecular assembly. nih.gov

Table 3: Crystallographic Findings for a Derivative of this compound

| Structural Feature | Observation | Reference |

|---|---|---|

| Molecular Conformation | Extended zigzag conformation of the methyl-amino-propyl chain | nih.gov |

| Hydrogen Bonding | N atom (acceptor) interacts with the OH group (donor) of an adjacent molecule | nih.gov |

| Supramolecular Structure | Formation of a helical chain running along the b-axis | nih.gov |

Absolute Configuration Determination of Chiral Derivatives

For chiral molecules, X-ray crystallography of a single crystal of one pure enantiomer is the gold-standard method for determining its absolute configuration. usm.edu This is often achieved by preparing a derivative of the chiral molecule with a heavy atom or a known chiral auxiliary, which facilitates the accurate determination of the Flack parameter and confirms the absolute stereochemistry. The first step in this process is often the separation of the racemic mixture into its individual enantiomers, a process known as optical resolution, which can be accomplished by forming diastereomeric salts with a chiral resolving agent. google.com While NMR methods using chiral derivatizing agents are powerful for assigning configuration, X-ray crystallography provides the ultimate, unambiguous confirmation of the molecule's three-dimensional structure. usm.edu

Chiral Chromatography (HPLC, GC, SFC) for Enantiomeric Excess and Purity Analysis

The success of chiral chromatography hinges on the selection of an appropriate Chiral Stationary Phase (CSP). CSPs create a chiral environment within the column, allowing for differential interaction with the two enantiomers of a racemic mixture, leading to their separation. For amino alcohols, several classes of CSPs have been developed and proven effective. nih.gov

Polysaccharide-based CSPs: These are the most widely used CSPs for HPLC. They typically consist of cellulose (B213188) or amylose (B160209) derivatives, such as phenylcarbamates, coated or immobilized on a silica (B1680970) support. yakhak.org Phases like Chiralpak® and Lux® series have demonstrated broad applicability for the separation of a wide range of chiral compounds, including amines and alcohols. yakhak.orgresearchgate.net The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure of the polysaccharide.

Pirkle-type CSPs: Named after William H. Pirkle, these CSPs are based on a smaller chiral molecule covalently bonded to a support. They often feature a π-acidic or π-basic aromatic ring system to facilitate π-π interactions, along with other sites for hydrogen bonding and dipole-dipole interactions. They are particularly effective for analytes that have complementary functional groups. nih.govknu.ac.kr

Ligand Exchange CSPs: This technique is particularly suited for amino acids and amino alcohols. The CSP consists of a chiral ligand, often an amino acid like proline, complexed with a metal ion (typically copper) and bonded to the stationary phase. nih.gov Separation occurs via the formation of transient diastereomeric metal complexes with the analyte enantiomers, which have different stabilities and thus different retention times.

Cyclodextrin-based CSPs: These involve cyclodextrins (cyclic oligosaccharides) bonded to a silica support. The hydrophobic inner cavity and hydrophilic outer surface of the cyclodextrin (B1172386) allow for enantioselective inclusion complexation, primarily based on the fit of the analyte's nonpolar group into the cavity.

The selection of a CSP is often empirical, but knowledge of the analyte's structure—specifically the presence of amino and hydroxyl groups in this compound—guides the choice towards phases capable of hydrogen bonding and ionic interactions.

Table 1: Common Chiral Stationary Phases for Amino Alcohol Separation

| CSP Type | Chiral Selector Example | Separation Principle | Typical Application |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric hindrance | Broad-spectrum, including aromatic and aliphatic amino alcohols yakhak.org |

| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole stacking | N-acylated amines and amino alcohols nih.gov |

| Ligand Exchange | L-proline-copper complex | Diastereomeric metal complex formation | α-amino acids and β-amino alcohols nih.gov |

| Cyclodextrin-based | β-Cyclodextrin | Inclusion complexation | Compounds with a hydrophobic moiety fitting the cavity sigmaaldrich.com |

Achieving baseline separation (resolution, Rs > 1.5) of enantiomers requires careful optimization of several chromatographic parameters. For the analysis of this compound, these parameters are critical.

Mobile Phase Composition: In HPLC, the mobile phase composition is a key factor. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. yakhak.org The alcohol acts as a polar modifier, and its concentration is adjusted to control retention time and selectivity. Small amounts of an amine additive, such as triethylamine (B128534) (TEA), are often included to reduce peak tailing by masking active sites on the silica support. yakhak.org In reversed-phase mode, mixtures of water and acetonitrile (B52724) or methanol (B129727) are used, often with pH modifiers.

Temperature: Column temperature affects the kinetics and thermodynamics of the chiral recognition process. Lowering the temperature often improves enantioselectivity by enhancing the stability of the transient diastereomeric complexes, although it may lead to broader peaks and longer analysis times. An optimal temperature must be found to balance resolution and efficiency. A patent for a similar compound, 3-(methylamino)-1-(2-thienyl)propan-1-ol, specified a column temperature of 35 °C. google.com

Flow Rate: The mobile phase flow rate influences the time analytes spend interacting with the CSP. Lower flow rates can increase resolution but also lengthen the analysis time. A typical analytical flow rate is around 1.0 mL/min. google.com

Derivatization: For both GC and HPLC, derivatization of the primary and secondary amine and the hydroxyl group of this compound can significantly improve chromatographic behavior. Derivatization can increase volatility for GC analysis or enhance detectability for HPLC (e.g., by introducing a UV-absorbing chromophore). Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) or isocyanates. nih.gov For example, chiral amines have been successfully separated as nitrobenzoxadiazole (NBD) derivatives. yakhak.org

A systematic approach, often involving a one-factor-at-a-time (OFAT) or a design of experiments (DoE) methodology, is employed to find the optimal combination of these parameters for a robust and reliable separation.

Table 2: Example HPLC Parameters for Chiral Amino Alcohol Analysis

| Parameter | Setting | Rationale |

| Column | Chiral CD-Ph (Cyclodextrin-based) | Proven for resolving amino alcohol enantiomers google.com |

| Mobile Phase | 0.2M Sodium Perchlorate / Acetonitrile (70/30) | Aqueous/organic mixture for reversed-phase separation google.com |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good efficiency google.com |

| Temperature | 35 °C | Balances separation kinetics and thermodynamics google.com |

| Detection | UV at 235 nm | Wavelength for detecting the analyte (may require derivatization) google.com |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

O-H and N-H Stretching: The most prominent features in the IR spectrum are expected in the high-frequency region (3200-3600 cm⁻¹). A broad absorption band centered around 3300-3400 cm⁻¹ will arise from the O-H stretching of the alcohol group, with its breadth due to hydrogen bonding. Overlapping this region, the N-H stretching vibrations from the primary (-NH₂) and secondary (-NHCH₃) amine groups will appear as sharper peaks. Primary amines typically show two bands (symmetric and asymmetric stretching), while secondary amines show one.

C-H Stretching: Absorptions between 2850 and 3000 cm⁻¹ are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups.

N-H Bending: The scissoring vibration of the primary amine group typically appears as a medium to strong band around 1590-1650 cm⁻¹.

C-O Stretching: A strong absorption band in the fingerprint region, typically between 1050 and 1150 cm⁻¹, is characteristic of the C-O stretching vibration of the secondary alcohol.

C-N Stretching: The C-N stretching vibrations for both the primary and secondary amines will appear in the 1020-1250 cm⁻¹ range. These bands are often of medium to weak intensity.

Raman spectroscopy provides complementary information. While O-H stretching is typically weak in Raman spectra, the C-H and C-C backbone vibrations are usually strong, providing a clear fingerprint of the molecule's carbon skeleton. The combination of IR and Raman spectra offers a more complete vibrational profile for structural confirmation.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique (Expected Intensity) |

| O-H Stretch | Alcohol (-OH) | 3200 - 3500 (broad) | IR (Strong), Raman (Weak) |

| N-H Stretch | Primary & Secondary Amine | 3300 - 3500 (sharp) | IR (Medium), Raman (Medium) |

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2850 - 3000 | IR (Strong), Raman (Strong) |

| N-H Bend | Primary Amine (-NH₂) | 1590 - 1650 | IR (Medium-Strong) |

| C-O Stretch | Secondary Alcohol | 1050 - 1150 | IR (Strong) |

| C-N Stretch | Aliphatic Amines | 1020 - 1250 | IR (Medium-Weak) |

Development of Robust Analytical Methods for Research Scale

Developing a robust analytical method for a research-scale compound like this compound involves a systematic process to ensure the method is reliable, accurate, and suitable for its intended purpose, such as purity assessment or reaction monitoring.

The process begins with defining the analytical target profile, including the analyte, the required specificity (e.g., separating enantiomers from impurities), accuracy, and precision. Based on the physicochemical properties of this compound (a polar, chiral amino alcohol), HPLC with a chiral stationary phase is a logical starting point for purity and enantiomeric excess determination. google.com

Method development proceeds through these key stages:

Technique and Column Selection: As discussed, a polysaccharide-based CSP is a versatile first choice for chiral separations of amino alcohols. yakhak.orgknu.ac.kr

Initial Parameter Screening: A series of screening runs are performed to test different mobile phase systems (e.g., normal-phase vs. reversed-phase), modifiers, and additives to achieve initial separation. Derivatization may be explored at this stage if direct analysis proves difficult. nih.gov

Optimization: Once a promising separation is achieved, parameters such as mobile phase ratio, temperature, and flow rate are fine-tuned to maximize resolution and minimize analysis time, as detailed in section 6.4.2. acs.org This optimization is crucial for separating the main compound from any potential process impurities or degradation products. For instance, in the analysis of related compounds, controlling column temperature was found to be critical to prevent the co-elution of impurities with the main peak. google.com

Method Validation (at research scale): While full validation under Good Manufacturing Practice (GMP) is not required for early research, key performance characteristics should be assessed. This includes:

Specificity: Demonstrating that the peak for this compound is well-resolved from its enantiomer and other components.

Repeatability: Performing multiple injections of the same sample to ensure consistent retention times and peak areas.

Linearity and Range: Establishing a concentration range over which the detector response is proportional to the analyte amount.

A robust method is one that is insensitive to small, deliberate variations in method parameters (e.g., a ±2% change in mobile phase composition or a ±2°C change in temperature), ensuring reliable results even with minor day-to-day operational variances. The development of such methods is essential for generating high-quality, reproducible data in a research environment. rsc.org

Applications of 1 Amino 3 Methylamino Propan 2 Ol As a Synthetic Building Block and Precursor

Role in the Construction of Complex Organic Molecules

The presence of three distinct reactive sites within a compact three-carbon chain makes 1-amino-3-(methylamino)propan-2-ol an ideal starting point for the synthesis of intricate organic compounds.

The primary and secondary amine groups, along with the hydroxyl group, can be selectively functionalized, providing a platform for creating diverse and multi-functionalized molecules. sigmaaldrich.comiris-biotech.de The differential reactivity of the primary and secondary amines allows for sequential reactions, leading to asymmetrically substituted diamine structures. For instance, the primary amine can be selectively protected, allowing for modification of the secondary amine, followed by deprotection and subsequent reaction at the primary amine. This controlled derivatization is crucial for building complex molecules with specific functionalities at defined positions.

The hydroxyl group can participate in esterification, etherification, or be oxidized to a ketone, further expanding the range of possible derivatives. This trifunctionality is particularly useful in the development of ligands for metal complexes and in the synthesis of molecules for biological screening, where the spatial arrangement of different functional groups is critical for activity. sigmaaldrich.com

A general representation of the selective functionalization of this compound is depicted below:

| Functional Group | Potential Reactions | Resulting Moiety |

| Primary Amine (-NH₂) | Acylation, Alkylation, Reductive Amination | Amide, Secondary/Tertiary Amine |

| Secondary Amine (-NHCH₃) | Acylation, Alkylation | Tertiary Amine, Amide |

| Hydroxyl (-OH) | Esterification, Etherification, Oxidation | Ester, Ether, Ketone |

| This table illustrates the potential for selective reactions at each functional group of the this compound scaffold. |

The 1,3-diamine-2-ol motif is a key precursor for the synthesis of various heterocyclic compounds. Through condensation reactions with dicarbonyl compounds or their equivalents, a range of saturated and unsaturated heterocycles can be prepared. For example, reaction with a 1,3-dicarbonyl compound can lead to the formation of a seven-membered diazepine (B8756704) ring. Similarly, reactions with other bifunctional reagents can yield piperazines, pyrimidines, and other nitrogen-containing heterocycles. These heterocyclic systems are prevalent in pharmacologically active compounds and functional materials. The inherent chirality of the 2-propanol unit can also be exploited to synthesize enantiomerically pure heterocyclic structures.

Integration into Polymer Chemistry and Material Science

The difunctional nature of the amine groups in this compound makes it a suitable monomer for step-growth polymerization and a modifier for existing polymers.

This compound can serve as a diamine monomer in the synthesis of specialty polyamides. The reaction of the two amine groups with a dicarboxylic acid or its derivative would lead to the formation of a polyamide chain. researchgate.netnih.govacs.org The presence of the hydroxyl group along the polymer backbone introduces hydrophilicity and provides a site for further modification or cross-linking.

Similarly, this diamino alcohol can be used in the synthesis of polyurethanes. The reaction would typically involve the two amine groups reacting with a diisocyanate. The resulting poly(urea-urethane) would possess unique properties due to the combination of urea (B33335) and urethane (B1682113) linkages, along with the pendant hydroxyl group. The development of bio-based polyhydroxyurethanes from multifunctional amino alcohols is an area of active research, aiming to create more sustainable polymer systems. rsc.org

| Polymer Type | Co-monomer | Key Linkage | Potential Properties |

| Polyamide | Dicarboxylic Acid/Acyl Chloride | Amide | Increased hydrophilicity, sites for cross-linking |

| Polyurethane | Diisocyanate | Urea/Urethane | Tunable mechanical properties, potential for biodegradability |

| This table outlines the potential use of this compound as a monomer in polymer synthesis. |

The trifunctional nature of this compound makes it a potential cross-linking agent for various polymer systems. mdpi.commdpi.compvamu.edu For polymers containing reactive groups such as carboxylic acids or esters, the amine and hydroxyl groups of this molecule can form covalent bonds, creating a three-dimensional network structure. This cross-linking can significantly improve the mechanical properties, thermal stability, and solvent resistance of the material. For instance, it could be used to cross-link acidic polysaccharides or poly(vinyl alcohol). mdpi.commdpi.com

Furthermore, it can be grafted onto existing polymer chains to modify their surface properties, introducing amine and hydroxyl functionalities. This can enhance adhesion, improve dyeability, or provide sites for the attachment of bioactive molecules.

Use in the Synthesis of Stereochemically Defined Scaffolds

The chiral center at the C2 position of this compound makes it a valuable building block for the synthesis of stereochemically defined scaffolds. ethz.chalchemyst.co.uk Enantiomerically pure forms of this compound can be used to construct chiral ligands for asymmetric catalysis, where the precise three-dimensional arrangement of coordinating atoms is crucial for achieving high enantioselectivity. nih.govacs.org

The synthesis of optically active 1,2- and 1,3-diamines is an area of significant interest in organic chemistry, as these motifs are present in many natural products and pharmaceuticals. nih.govnih.gov Methodologies for the stereocontrolled synthesis of such building blocks often rely on starting materials with pre-existing stereocenters. The use of enantiopure this compound would allow for the direct incorporation of a chiral diamine unit into a target molecule, simplifying the synthetic route and avoiding challenging resolution steps later in the synthesis. google.com

The ability to selectively functionalize the two different amine groups and the hydroxyl group in a stereocontrolled manner provides a powerful tool for the construction of complex, three-dimensional molecular architectures with precisely defined stereochemistry.

Development of Novel Reagents and Intermediates for Chemical Transformations

The unique structural characteristics of this compound, featuring a primary amine, a secondary amine, and a hydroxyl group within a three-carbon backbone, make it a versatile building block for the development of novel reagents and chemical intermediates. The presence of multiple, distinct functional groups allows for selective reactions to create specialized molecules for various chemical transformations.

The primary and secondary amines, along with the hydroxyl group, can act as coordination sites for metal ions. This makes the molecule a candidate for the synthesis of novel ligands, particularly for asymmetric catalysis. Chiral derivatives of amino alcohols are widely used as ligands in transition metal-catalyzed reactions, such as asymmetric hydrogenation and transfer hydrogenation, to produce enantiomerically pure compounds. researchgate.netgoogle.com For example, catalysts derived from amino alcohols, such as spiro-borate esters, have been developed for the asymmetric reduction of ketones, yielding products with high optical purity. google.com The 1,3-diamino structure can be used to synthesize bidentate or tridentate ligands that can form stable complexes with metals like ruthenium, rhodium, or palladium, which are active in a variety of catalytic processes.

Furthermore, the dual amine functionality allows for the creation of complex heterocyclic structures. The primary and secondary amines can react with bifunctional reagents like diketones or diesters to form cyclic compounds such as piperazinones or other nitrogen-containing heterocycles. These heterocyclic systems are common scaffolds in medicinal chemistry and materials science. The development of such reagents from this compound provides a pathway to new chemical entities with potential applications in drug discovery and materials development.

The table below outlines the functional groups of this compound and their potential applications in creating new reagents.

| Functional Group | Potential Reactions | Application in Reagent Development |

| Primary Amine (-NH₂) | Acylation, Alkylation, Schiff Base Formation | Synthesis of amides, secondary amines, and imines as intermediates. |

| Secondary Amine (-NHCH₃) | Acylation, Alkylation | Creation of tertiary amines and amides, modifying solubility and basicity. |